molecular formula C6H8N2O3S B575169 1,4-Dihydro-1-methyl-4-oxo-3-pyridinesulfonamide CAS No. 182556-18-9

1,4-Dihydro-1-methyl-4-oxo-3-pyridinesulfonamide

Cat. No. B575169
M. Wt: 188.201
InChI Key: HTPSIFNKXNIAJZ-UHFFFAOYSA-N
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Description

1,4-Dihydro-1-methyl-4-oxo-3-pyridinesulfonamide, also known as n-methyl-4-pyridone-5-carboxamide or 1-Methyl-4-pyridone-3-carboxamide , is a chemical compound with the molecular formula C₇H₈N₂O₂ . It is a metabolite of nicotinic acid and a uremic toxin . This compound has been shown to be one of the potential novel biomarkers of peroxisome proliferation in the rat .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridone ring substituted with a carboxamide group at C-3 and a methyl group at N-1 . The canonical SMILES representation is CN1C=CC(=O)C(=C1)C(=O)N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 152.15 . The CAS Registry Number is 769-49-3 .

Scientific Research Applications

  • Inhibition of Carbonic Anhydrase Isozymes : This compound has been investigated for its role in inhibiting various isoforms of the zinc enzyme carbonic anhydrase (CA), including the cytosolic CA I and II and cancer-associated isozymes CA IX and XII. It has shown effective inhibition of these isozymes, which is significant as they are involved in various physiological processes including tumorigenesis. For instance, compounds related to 1,4-Dihydro-1-methyl-4-oxo-3-pyridinesulfonamide demonstrated effective inhibition against CA IX and XII isozymes, suggesting potential for cancer therapy applications (Brzozowski, Sławiński, Innocenti, & Supuran, 2011).

  • Synthesis and Structural Analysis : The compound has been a subject of synthetic chemistry research. Investigations have been conducted on the reaction products of 1,4-Dihydro-1-methyl-4-oxo-3-pyridinesulfonamide derivatives, leading to a variety of products depending on the reactants and conditions. This highlights its versatility as a scaffold in chemical synthesis (Brzozowski, Sławiński, & Szafrański, 2014).

  • Application in Synthesis of Other Chemical Compounds : There is research into the improvement of synthesis processes for compounds related to 1,4-Dihydro-1-methyl-4-oxo-3-pyridinesulfonamide, indicating its importance in the synthesis of various chemical entities, potentially including pharmaceuticals (Zhang De-jun, 2006).

  • Physiological-Based Pharmacokinetic Modeling : It has also found application in the development of physiologically based pharmacokinetic models for certain drugs, highlighting its relevance in the pharmacological research field (Sterner, Ruark, Covington, Yu, & Gearhart, 2013).

properties

IUPAC Name

1-methyl-4-oxopyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-8-3-2-5(9)6(4-8)12(7,10)11/h2-4H,1H3,(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPSIFNKXNIAJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=O)C(=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701238746
Record name 1,4-Dihydro-1-methyl-4-oxo-3-pyridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dihydro-1-methyl-4-oxo-3-pyridinesulfonamide

CAS RN

182556-18-9
Record name 1,4-Dihydro-1-methyl-4-oxo-3-pyridinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182556-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydro-1-methyl-4-oxo-3-pyridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-4-oxo-1,4-dihydropyridine-3-sulfonamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CX6284GS7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2
Citations
Z Brzozowski, J Sławiński, A Innocenti… - European journal of …, 2010 - Elsevier
A series of 1-substituted 1,4-dihydro-4-oxo-3-pyridinesulfonamide (2–16) have been synthesized and investigated as inhibitors of four isoforms of zinc enzyme carbonic anhydrase (CA, …
Number of citations: 32 www.sciencedirect.com
Z Brzozowski, J Sławiński… - Journal of Heterocyclic …, 2014 - Wiley Online Library
The reactions of 4‐substituted 3‐pyridinesulfonamides 1a, 1b, 1c, 1d, 1e with benzenesulfonyl chlorides 2a, 2b, 2c, 2d, 2e, 2f in acetonitrile were investigated. Depending on the …
Number of citations: 0 onlinelibrary.wiley.com

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